

Application Notes and Protocols for (Rac)-Spirotetramat-enol in Pest Management Research

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Compound of Interest

Compound Name: (Rac)-Spirotetramat-enol

Cat. No.: B1395592

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Spirotetramat-enol is the active metabolite of the insecticide Spirotetramat, a member of the tetramic acid chemical class.[1][2] Spirotetramat itself is a pro-insecticide that, once absorbed by the plant, is metabolized into Spirotetramat-enol.[1][3] This active form exhibits a unique ambimobile systemic action, meaning it can be transported throughout the plant via both the xylem and phloem, making it highly effective against concealed sucking insect pests.[1][4][5][6] Its mode of action is the inhibition of lipid biosynthesis, a process crucial for insect growth, development, and reproduction.[1][2][7]

Mechanism of Action

Spirotetramat-enol targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACC).[8][9] ACC catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules.[8][9][10] By inhibiting ACC, Spirotetramat-enol disrupts the production of lipids, leading to a cessation of growth, reduced fecundity, and eventual mortality, particularly in the juvenile stages of insects.[1][11]

Quantitative Data on Efficacy

The following tables summarize the efficacy of Spirotetramat against various sucking pests as reported in several research studies.

Table 1: Efficacy of Spirotetramat against Aphids

| Pest Species | Crop | Application Rate (g a.i./ha) | % Reduction in Population | Reference |
|-----------------------|---------|-------------------------------|--|-----------|
| Aphis gossypii | Cotton | 75 | 97.9 (Trial 1), 94.4 (Trial 2), 94.8 (Trial 3) | [12] |
| Myzus persicae | Chilli | 60 | 85.5 - 88.8 | [3] |
| Brevicoryne brassicae | Cabbage | LC ₅₀ = 1.304 mg/L | 50% mortality | [4][5] |

Table 2: Efficacy of Spirotetramat against Other Sucking Pests

| Pest Species | Crop | Application Rate | % Reduction in Population | Reference |
|------------------|---------|------------------|---------------------------|-----------|
| Jassids | Brinjal | 75 g a.i./ha | 99.21 | [4] |
| Whiteflies | Brinjal | 75 g a.i./ha | 99.04 | [4] |
| Red Spider Mites | Brinjal | 75 g a.i./ha | 91.31 | [4] |

Experimental Protocols

Protocol 1: Aphid Efficacy Bioassay (Leaf-Dip Method)

This protocol is adapted from methodologies used to assess the toxicity of insecticides on aphids.[4][5]

Objective: To determine the lethal concentration (e.g., LC₅₀) of **(Rac)-Spirotetramat-enol** against a target aphid species.

Materials:

- **(Rac)-Spirotetramat-enol** analytical standard
- Acetone (solvent)
- Triton X-100 (surfactant)
- Distilled water
- Host plant leaves (e.g., cabbage, cotton)
- Petri dishes with moist filter paper
- Fine camel hair brush
- Adult apterous aphids of a uniform age
- Environmental chamber (25±2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

- Preparation of Test Solutions:
 - Prepare a stock solution of **(Rac)-Spirotetramat-enol** in acetone.
 - Create a series of dilutions from the stock solution to achieve the desired test concentrations.
 - In the final aqueous solution, the acetone concentration should not exceed 1%, and a surfactant (e.g., 0.05% Triton X-100) should be added to ensure even leaf coverage.
 - A control solution should be prepared with the same concentration of acetone and surfactant in distilled water.
- Leaf Treatment:
 - Select healthy, undamaged leaves from the host plant.
 - Dip each leaf in the respective test solution for 10-15 seconds with gentle agitation.

- Allow the leaves to air-dry completely on a clean surface.
- Aphid Infestation:
 - Place the treated, dried leaves in individual Petri dishes containing moist filter paper to maintain turgidity.
 - Using a fine camel hair brush, carefully transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf.
- Incubation and Assessment:
 - Place the Petri dishes in an environmental chamber under controlled conditions.
 - Assess aphid mortality after a specific time period (e.g., 72 hours). Aphids that are unable to move when prodded with the brush are considered dead.
- Data Analysis:
 - Correct the mortality data for control mortality using Abbott's formula.
 - Perform probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.

Protocol 2: Residue Analysis of Spirotetramat and Spirotetramat-enol in Plant Material (QuEChERS and HPLC-MS/MS)

This protocol is a generalized procedure based on established methods for pesticide residue analysis.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To quantify the residues of Spirotetramat and its active metabolite, Spirotetramat-enol, in a plant matrix.

Materials:

- Homogenized plant sample (e.g., cabbage, mango)
- Acetonitrile (HPLC grade)

- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - if pigmented samples
- Centrifuge and centrifuge tubes
- Vortex mixer
- HPLC-MS/MS system with a C18 column

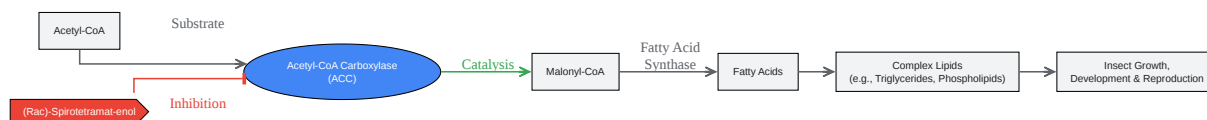
Procedure:

- Extraction (QuEChERS Method):
 - Weigh a representative portion of the homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl).
 - Securely cap the tube and vortex vigorously for 1 minute.
 - Centrifuge the tube at ≥ 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL d-SPE tube containing the cleanup sorbents (e.g., 150 mg MgSO_4 , 50 mg PSA, 50 mg C18).
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge at high speed for 2 minutes.

- Analysis by HPLC-MS/MS:
 - Take the final cleaned-up extract and filter it through a 0.22 μm filter.
 - Inject an aliquot into the HPLC-MS/MS system.
 - Chromatographic Conditions (Example):
 - Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 μm)
 - Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Monitor specific precursor-to-product ion transitions for both Spirotetramat and Spirotetramat-enol for quantification and confirmation.
- Quantification:
 - Prepare matrix-matched calibration standards of Spirotetramat and Spirotetramat-enol.
 - Quantify the residues in the sample by comparing the peak areas to the calibration curve.

Visualizations

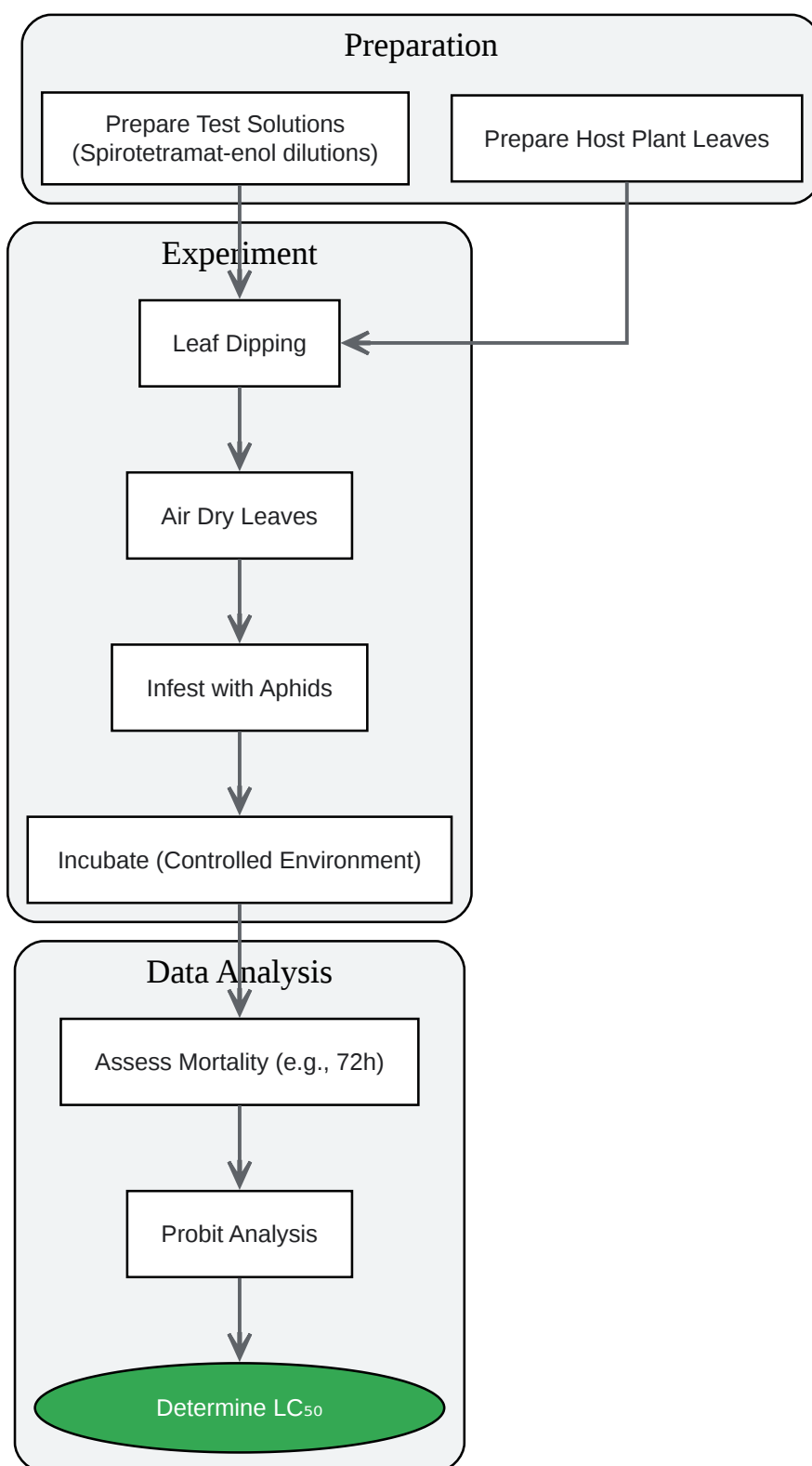
Signaling Pathway Diagram



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Caption: Inhibition of Lipid Biosynthesis by **(Rac)-Spirotetramat-enol**.

Experimental Workflow Diagram



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Caption: Workflow for Aphid Efficacy Bioassay (Leaf-Dip Method).

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